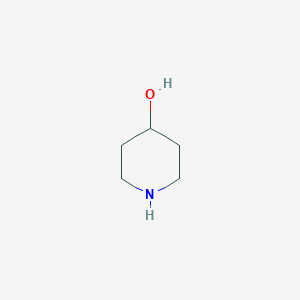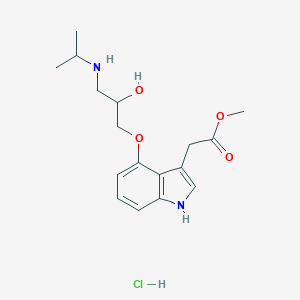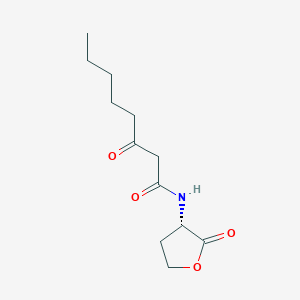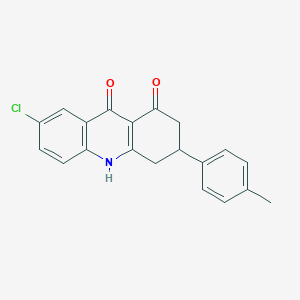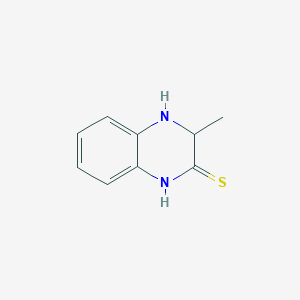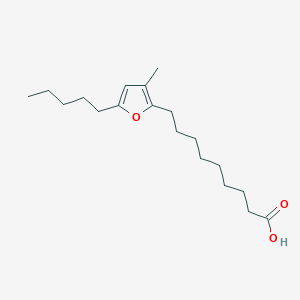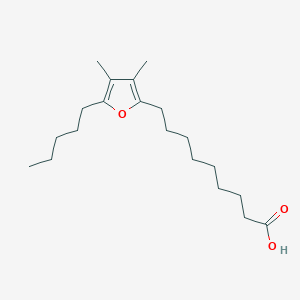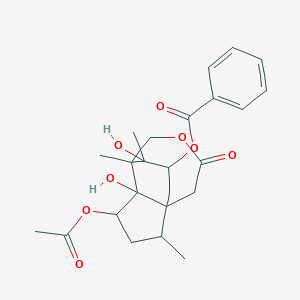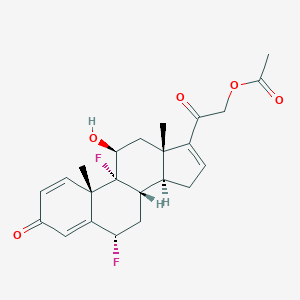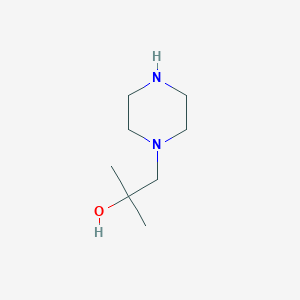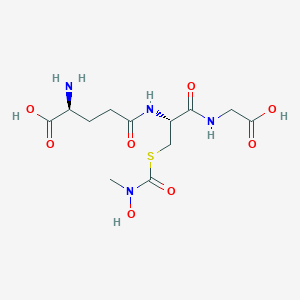
S-(N-Hydroxy-N-methylcarbamoyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(N-Hydroxy-N-methylcarbamoyl)glutathione, also known as MG-H1, is a biomarker of oxidative stress and inflammation. It is a product of non-enzymatic glycation of proteins and is formed by the reaction between reducing sugars and amino groups of proteins. MG-H1 is a highly reactive molecule that can cause damage to cells and tissues and has been implicated in several diseases, including diabetes, cancer, and Alzheimer's disease.
Mécanisme D'action
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a highly reactive molecule that can cause damage to cells and tissues by forming covalent bonds with proteins and altering their structure and function. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also induce oxidative stress by generating reactive oxygen species (ROS) and activating pro-inflammatory pathways. The exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione is not fully understood, but it is believed to contribute to the pathogenesis of various diseases by promoting inflammation, oxidative stress, and tissue damage.
Effets Biochimiques Et Physiologiques
S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also alter the structure and function of proteins by forming covalent bonds with them, leading to the accumulation of damaged proteins and the formation of protein aggregates. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been implicated in the pathogenesis of various diseases, including diabetes, cancer, and Alzheimer's disease, by contributing to the development of oxidative stress, inflammation, and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a useful biomarker for studying oxidative stress and inflammation in various diseases. Its levels can be measured in serum and tissues using various analytical techniques, including HPLC and MS. However, there are some limitations to using S-(N-Hydroxy-N-methylcarbamoyl)glutathione as a biomarker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels can be affected by various factors, including age, sex, and lifestyle factors, which can make it difficult to interpret the results. Additionally, the synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione in vitro may not fully reflect the complex nature of the in vivo reaction, which can limit its use in experimental studies.
Orientations Futures
There are several future directions for S-(N-Hydroxy-N-methylcarbamoyl)glutathione research. One area of research is the development of more sensitive and specific analytical techniques for measuring S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels in serum and tissues. Another area of research is the identification of the exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione and its role in the pathogenesis of various diseases. Additionally, the development of inhibitors of S-(N-Hydroxy-N-methylcarbamoyl)glutathione synthesis and its downstream effects may provide new therapeutic strategies for the treatment of diseases associated with oxidative stress and inflammation.
Méthodes De Synthèse
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is synthesized by the reaction between glucose and the amino group of glutathione. The reaction is non-enzymatic and occurs spontaneously in vivo. The synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also be achieved in vitro by incubating glutathione with glucose under controlled conditions. The reaction can be monitored by various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a biomarker of oxidative stress and inflammation and has been extensively studied in various diseases, including diabetes, cancer, and Alzheimer's disease. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels have been found to be elevated in the serum and tissues of patients with these diseases, indicating its potential as a diagnostic and prognostic marker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has also been implicated in the pathogenesis of these diseases, and its inhibition has been proposed as a therapeutic strategy.
Propriétés
Numéro CAS |
144810-23-1 |
|---|---|
Nom du produit |
S-(N-Hydroxy-N-methylcarbamoyl)glutathione |
Formule moléculaire |
C12H20N4O8S |
Poids moléculaire |
380.38 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |
Clé InChI |
RITFSVQFPRZDHQ-BQBZGAKWSA-N |
SMILES isomérique |
CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canonique |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Autres numéros CAS |
144810-23-1 |
Séquence |
XXG |
Synonymes |
S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
